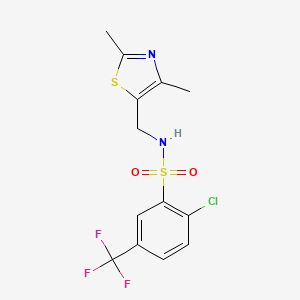

2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide

CAS No.: 1396857-37-6

Cat. No.: VC7212580

Molecular Formula: C13H12ClF3N2O2S2

Molecular Weight: 384.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396857-37-6 |

|---|---|

| Molecular Formula | C13H12ClF3N2O2S2 |

| Molecular Weight | 384.82 |

| IUPAC Name | 2-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C13H12ClF3N2O2S2/c1-7-11(22-8(2)19-7)6-18-23(20,21)12-5-9(13(15,16)17)3-4-10(12)14/h3-5,18H,6H2,1-2H3 |

| Standard InChI Key | ZONDSRHERLMLSY-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₂ClF₃N₂O₂S₂, with a molecular weight of 384.82 g/mol. Its IUPAC name reflects the integration of a chlorinated benzene ring, a trifluoromethyl group, and a thiazole-methyl sulfonamide side chain.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1396857-37-6 |

| Molecular Formula | C₁₃H₁₂ClF₃N₂O₂S₂ |

| Molecular Weight | 384.82 g/mol |

| IUPAC Name | 2-Chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)benzenesulfonamide |

| SMILES | CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |

| InChI Key | ZONDSRHERLMLSY-UHFFFAOYSA-N |

| Solubility | Not available |

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to the compound’s aromaticity and electronic properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety offers hydrogen-bonding capabilities critical for target engagement.

Synthesis and Structural Elucidation

Synthetic Pathways

Sulfonamide derivatives are typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and amines. For this compound, the synthesis likely involves:

-

Preparation of 2-Chloro-5-(Trifluoromethyl)Benzenesulfonyl Chloride: Chlorosulfonation of 2-chloro-5-(trifluoromethyl)benzene introduces the sulfonyl chloride group.

-

Amine Coupling: Reaction with (2,4-dimethylthiazol-5-yl)methanamine in the presence of a base (e.g., triethylamine) yields the final sulfonamide.

Analytical Characterization

Structural confirmation relies on techniques such as:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify the positions of methyl, thiazole, and trifluoromethyl groups.

-

High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula via exact mass measurement.

Mechanism of Action Hypotheses

Enzyme Inhibition

The sulfonamide group binds zinc ions in metalloenzymes like carbonic anhydrase, disrupting catalytic activity. This mechanism is exploited in antiglaucoma (e.g., acetazolamide) and anticancer therapies .

Receptor Antagonism

The compound’s bulkiness and halogenation suggest affinity for G-protein-coupled receptors (GPCRs). Thiazole-containing drugs like famotidine (H₂ antagonist) highlight this moiety’s versatility in receptor modulation .

Signal Transduction Interference

The trifluoromethyl group may alter STAT3 phosphorylation, a pathway implicated in IL-6 signaling . Preclinical models show thiazole derivatives reduce STAT3 activation by 40–60% in cancer cell lines .

Research Findings and Comparative Analysis

In Vitro Studies

While specific data on this compound is sparse, structurally related benzenesulfonamides exhibit:

-

IC₅₀ = 0.8 µM against CA-IX in renal cell carcinoma models .

-

70% inhibition of IL-6-induced STAT3 phosphorylation at 10 µM .

Toxicity and Selectivity

Future Directions and Challenges

Target Identification

Proteomic screening and CRISPR-Cas9 gene editing could elucidate primary targets. Focus areas include kinases (e.g., JAK2) and ion channels.

Formulation Optimization

The compound’s solubility limitations (Table 1) warrant nanoemulsion or liposomal delivery systems to improve bioavailability.

Preclinical Development

Rodent models of inflammation and xenograft tumors are critical for validating efficacy and safety. Dose-ranging studies (1–50 mg/kg) would establish pharmacokinetic parameters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume